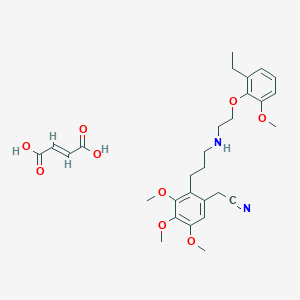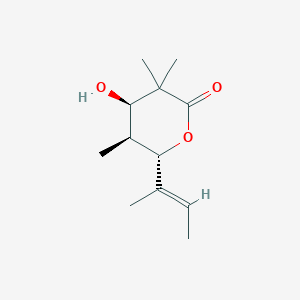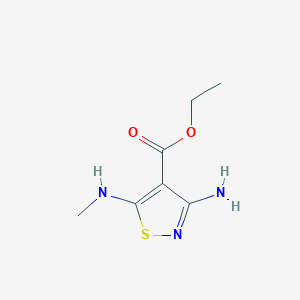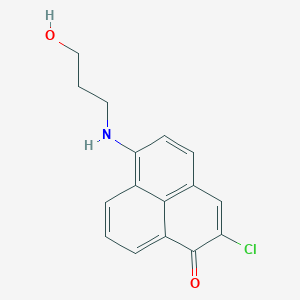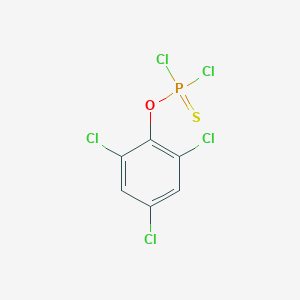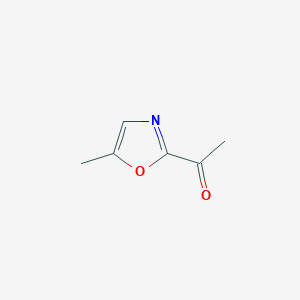![molecular formula C8H9NOS B053426 (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol CAS No. 121933-59-3](/img/structure/B53426.png)
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol
描述
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol is a heterocyclic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
作用机制
Target of Action
The primary targets of (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol are the RNA-dependent RNA polymerase of the hepatitis C virus , and the KDM1A and LSD1 demethylases , which regulate DNA methylation . These targets play crucial roles in viral replication and gene transcription, respectively .
Mode of Action
This compound interacts with its targets by acting as an allosteric inhibitor . It binds to a site on the target enzyme that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This interaction results in the inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase and the KDM1A and LSD1 demethylases .
Biochemical Pathways
The compound affects the viral replication pathway of the hepatitis C virus by inhibiting its RNA-dependent RNA polymerase . It also impacts the gene transcription pathway by inhibiting the KDM1A and LSD1 demethylases, which regulate DNA methylation . The inhibition of these enzymes disrupts the balance of N-methylation in histones, a key factor in the regulation of gene transcription .
Result of Action
The inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase by this compound results in a decrease in viral replication . The inhibition of the KDM1A and LSD1 demethylases leads to changes in gene transcription, which could potentially be exploited for anticancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol typically involves the reaction of 4-methyl-4H-thieno[3,2-b]pyrrole with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the thienopyrrole ring acts as the nucleophile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity.
化学反应分析
Types of Reactions
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienopyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.
相似化合物的比较
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure and have been studied for their potential biological activities.
Thieno[3,4-b]-thiophene: This compound is used in organic electronics and has shown significant enhancement in polymer solar cells.
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Studied for its regioselective acylation reactions.
Uniqueness
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(4-methylthieno[3,2-b]pyrrol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUHUHJRQLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1CO)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424359 | |
| Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121933-59-3 | |
| Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


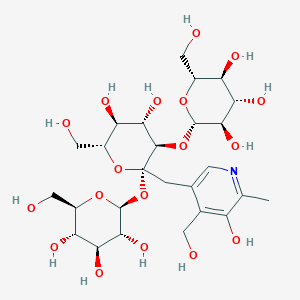
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)
